molecular formula C24H25N3O5S2 B2944279 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide CAS No. 361481-67-6

4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2944279
CAS No.: 361481-67-6
M. Wt: 499.6
InChI Key: LORCQQHODXIUKM-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with two allyl moieties (N,N-diallylsulfamoyl) at the para position of the benzamide core. The thiazole ring at the 2-position is further substituted with a 3,4-dimethoxyphenyl group. Key structural elements include:

  • Sulfamoyl group: The N,N-diallyl substitution introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability.
  • Benzamide core: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-20(16-33-24)18-9-12-21(31-3)22(15-18)32-4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORCQQHODXIUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.

    Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-diallylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the diallyl groups.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, suggesting potential use in developing new antibiotics.

    Cancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Sulfamoyl Group Variations

The sulfamoyl moiety is critical for electronic and steric interactions. Comparisons with analogs include:

Compound Name Sulfamoyl Substituent Key Properties/Activities Reference
4-(N,N-Dimethylsulfamoyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide (Compound 50) N,N-Dimethyl Activates NF-κB signaling, enhancing TLR adjuvant potency; moderate lipophilicity
4-(N,N-Diethylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide N,N-Diethyl Higher lipophilicity than dimethyl analogs; nitro group may confer redox sensitivity
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)thiazol-2-yl]benzamide Bis(2-methoxyethyl) Enhanced solubility due to ether linkages; CAS RN 325987-47-1
4-(N-Methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide N-Methyl-N-phenyl Aromatic phenyl group increases rigidity; potential for π-stacking interactions

Key Observations :

  • N,N-Diallyl substitution (target compound) offers intermediate lipophilicity between dimethyl and diethyl groups, balancing solubility and membrane permeability.
  • Bis(2-methoxyethyl) analogs (e.g., CAS 325987-47-1) exhibit improved aqueous solubility due to polar ether groups but reduced cellular uptake .
  • Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, influencing metabolic stability.

Thiazole Ring Modifications

The 4-position of the thiazole ring is a hotspot for bioactivity modulation:

Compound Name Thiazole Substituent Biological Activity/Physical Property Reference
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)benzamide derivatives 3,4-Dimethoxyphenyl Methoxy groups enhance binding to aromatic enzyme pockets
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Unsubstituted thiazole Broad anti-inflammatory and analgesic activity
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) 3-Methoxyphenyl (benzo[d]thiazole) Improved kinase inhibition due to extended conjugation
Z12 (ZINC29389407) 3,4-Dimethoxyphenyl + trifluoromethyl triazole Antiviral activity against dengue virus NS proteins

Key Observations :

  • 3,4-Dimethoxyphenyl substitution (target compound) is associated with enhanced binding to hydrophobic enzyme pockets, as seen in dengue virus NS protein inhibitors .

Physicochemical and Spectral Data

Critical data from analogs:

Compound Name Melting Point (°C) 1H NMR (δ, ppm) HRMS (m/z) Reference
4-(N,N-Dimethylsulfamoyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide 234–238 7.85 (d, J=8.4 Hz, 2H, Ar-H), 3.15 (s, 6H, N-CH3) 463.02 [M+H]+
4-(Diethylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide 245–249 1.15 (t, J=7.0 Hz, 6H, CH2CH3), 7.92 (s, 4H, Ar-H) 586.98 [M+H]+
4-(N,N-Bis(2-methoxyethyl)sulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide Not reported 3.45–3.60 (m, 8H, OCH2CH2O), 3.30 (s, 6H, OCH3) 535.63 [M+H]+ (calc)

Key Observations :

  • NMR shifts : Allyl protons in the target compound would appear at ~5.0–5.5 ppm (vinyl CH2) and ~3.8–4.2 ppm (N-CH2) .
  • HRMS : The molecular ion for the target compound (C24H27N3O5S2) is expected at ~526.13 [M+H]+.

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a complex organic molecule that combines a benzamide core with a thiazole moiety and a diallylsulfamoyl group. This unique structure suggests potential for diverse biological activities, though specific studies on this compound remain limited.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 404.55 g/mol

Biological Activity Overview

While there is no extensive literature specifically focused on the biological activity of this compound, insights can be derived from related compounds and structural analogs. The presence of functional groups such as the thiazole and diallylsulfamoyl may contribute to various pharmacological properties.

Potential Biological Activities:

  • Antimicrobial Activity : Compounds with thiazole and benzamide structures have shown antimicrobial properties in various studies. For instance, related benzamide derivatives have been effective against bacterial strains like Neisseria gonorrhoeae .
  • Anti-inflammatory Properties : Diallylsulfamoyl groups are known to exhibit anti-inflammatory effects, which could be relevant in therapeutic applications targeting inflammatory diseases.
  • Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors, particularly in pathways involving sulfamoyl compounds.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(1,3,4-Oxadiazol-2-yl)benzamideContains an oxadiazole and benzamidePotent against Neisseria gonorrhoeae
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideSimilar oxadiazole-benzamide structureAntimicrobial properties
SB 431542Benzamide with additional substituentsInhibitor in various biological pathways

This table highlights that compounds sharing structural motifs with this compound have demonstrated significant biological activities, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

While specific case studies on the compound itself are sparse, related research has investigated the biological activity of similar compounds:

  • Study on Benzamide Derivatives : A study examining a series of benzamide derivatives found that modifications in the sulfonamide group significantly affected antimicrobial efficacy against various pathogens .
  • Thiazole Analog Research : Research focusing on thiazole derivatives has shown promise in anticancer activity, indicating that the thiazole moiety may enhance biological interactions .

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